molecular formula C8H9N3O B15364903 3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one

3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one

Cat. No.: B15364903
M. Wt: 163.18 g/mol
InChI Key: YJLNTHGPPPWBSH-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one is a heterocyclic organic compound belonging to the imidazo[4,5-b]pyridine family. This compound features a fused imidazole and pyridine ring system, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{3{Synthesis of 1- (1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo- [4,5-b ...](https://link.springer.com/article/10.1134/S1070428007110206). One common method includes the reaction of 2,6-dimethylpyridine-3,5-diamine with formic acid or its derivatives under reflux conditions[{{{CITATION{{{_3{Synthesis of 1- (1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo- 4,5-b ....

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and catalysts are optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the degree of oxidation.

  • Reduction Products: Amines and other reduced forms.

  • Substitution Products: Substituted imidazo[4,5-b]pyridines.

Scientific Research Applications

3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one has found applications in various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes, while its anti-inflammatory properties may involve the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one is structurally similar to other imidazo[4,5-b]pyridine derivatives, such as 1,3-dimethyl-5-nitro-2,3-dihydro-imidazo[4,5-b]pyridin-2-one and 1,3-dimethyl-5-amino-2,3-dihydro-imidazo[4,5-b]pyridin-2-one[_{{{CITATION{{{_3{Synthesis of 1- (1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo- 4,5-b .... its unique methyl groups at the 3 and 6 positions confer distinct chemical and biological properties, making it a valuable compound in research and industry.

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Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

3,6-dimethyl-1H-imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C8H9N3O/c1-5-3-6-7(9-4-5)11(2)8(12)10-6/h3-4H,1-2H3,(H,10,12)

InChI Key

YJLNTHGPPPWBSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)N(C(=O)N2)C

Origin of Product

United States

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